

An In-Depth Technical Guide to a Key Trifluoromethylpyridine Building Block

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine
CAS No.: 72587-20-3
Cat. No.: B1642121

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A Note on Chemical Nomenclature: Initial searches for "**2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine**" did not yield a registered CAS number or substantial technical data, suggesting a possible misnomer of a related isomer. This guide will focus on the well-documented and widely utilized chemical building block, 2-Chloro-5-(trifluoromethyl)pyridine, CAS Number 52334-81-3. This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]} This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, synthesis, and applications.

Core Compound Identification and Properties

IUPAC Name: 2-chloro-5-(trifluoromethyl)pyridine^[4] Common Synonyms: 2,5-CTF; 5-Trifluoromethyl-2-chloropyridine^{[3][4]} CAS Number: 52334-81-3^{[1][2][3][4]}

The strategic placement of a chlorine atom and a trifluoromethyl group on the pyridine ring makes 2-Chloro-5-(trifluoromethyl)pyridine a versatile reagent in medicinal and agricultural chemistry. The trifluoromethyl group is a bioisostere for other chemical groups and can

significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The chlorine atom provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups.

Physicochemical Properties:



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine is a critical process for ensuring its availability for research and development. One common industrial method involves the gas-phase chlorination of 3-(trifluoromethyl)pyridine.

Representative Synthesis Workflow:

Caption: Gas-phase synthesis of 2-Chloro-5-(trifluoromethyl)pyridine.

Detailed Protocol:

- Vaporization: 3-(Trifluoromethyl)pyridine is vaporized and mixed with a diluent gas.
- Reaction: The vaporized starting material is fed into a tubular reactor containing a supported palladium catalyst on a substrate like activated carbon or alumina. Chlorine gas is simultaneously introduced.[7]
- Temperature Control: The reaction is maintained at a temperature between 220-360 °C.[7]

- **Condensation and Purification:** The reaction mixture exiting the reactor is condensed. The crude product is then purified, typically by distillation, to yield 2-Chloro-5-(trifluoromethyl)pyridine.[8]

Causality in Experimental Choices:

- **Catalyst Selection:** A supported palladium catalyst is chosen for its high selectivity and conversion rates in gas-phase halogenation reactions.[7] The support material (activated carbon, alumina) provides a high surface area for the reaction to occur efficiently.
- **Gas-Phase Reaction:** This approach allows for continuous processing, which is advantageous for large-scale industrial production. It also minimizes solvent waste compared to liquid-phase reactions.
- **Temperature Range:** The specified temperature range of 220-360 °C is optimal for achieving a high reaction rate and selectivity, while minimizing thermal decomposition of the product and starting material.[7]

Applications in Drug Development and Agrochemicals

2-Chloro-5-(trifluoromethyl)pyridine is a valuable building block due to the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functionalities, making it a key intermediate in the synthesis of complex molecules.

Key Application Areas:

- **Medicinal Chemistry:** It is used in the synthesis of novel drug candidates. The trifluoromethyl group can improve a drug's metabolic stability and cell membrane permeability.[9]
- **Agrochemicals:** This compound is a precursor for various pesticides, including insecticides, herbicides, and fungicides.[9] For instance, it is a key intermediate in the synthesis of some highly effective insecticides.[10]

Illustrative Reaction Pathway in Synthesis:

Caption: Nucleophilic substitution on 2-Chloro-5-(trifluoromethyl)pyridine.

Safety and Handling

2-Chloro-5-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Statements:

- Harmful if swallowed or inhaled.[4]
- Causes skin and serious eye irritation.[4]
- May cause respiratory irritation.[4]
- Causes damage to organs through single or repeated exposure.[4]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
- Ventilation: Use only outdoors or in a well-ventilated area.[11]
- Storage: Keep in a dark, cool, and dry place in a tightly sealed container.[3] Store away from incompatible materials such as strong oxidizing agents.
- Fire Safety: While it has a high flash point, it is a combustible liquid. Use dry chemical, carbon dioxide, or foam for extinction.[11]

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine is a cornerstone building block in modern synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive chlorine atom and a metabolically stable trifluoromethyl group provides chemists with a powerful tool for molecular design. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

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